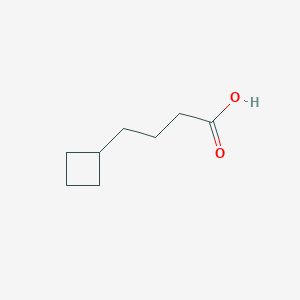

![molecular formula C15H9Cl2NO3S B2589189 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 338419-44-6](/img/structure/B2589189.png)

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

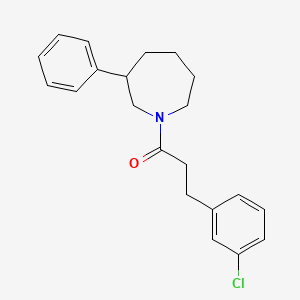

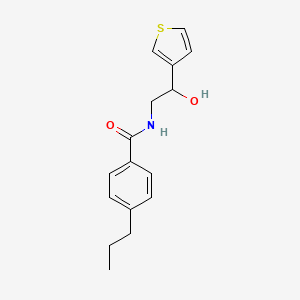

“3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C15H9Cl2NO3S. It has an average mass of 354.208 Da and a monoisotopic mass of 352.968018 Da .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, which includes “this compound”, has been a subject of many recent studies due to their pharmacological and biological utility . These compounds have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[2,3-b]pyridine core, which is a heterocyclic compound. This core is functionalized with a dichlorobenzyl group attached via an oxygen atom, and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and monoisotopic mass . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications

Synthesis and Cyclization Reactions

Synthesis and Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides The compound 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters were found to react with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, forming novel N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These compounds, when reacted with 2-(arylmethylidene)malononitriles, resulted in a variety of heterocyclization products. Notably, the cyclization of a specific derivative led to the formation of a compound with a tautomeric equilibrium, which was analyzed through quantum chemical calculations. The synthesized compounds were also evaluated for their potential biological activities through in silico analysis (Chigorina, Bespalov, & Dotsenko, 2019).

Synthesis of Fused Pyridine-4-carboxylic Acids The compound was involved in the creation of a library of fused pyridine-4-carboxylic acids, which included a variety of structures like pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. These compounds were synthesized using a Combes-type reaction and were demonstrated to undergo standard combinatorial transformations, suggesting their versatility in chemical synthesis processes (Volochnyuk et al., 2010).

Molecular Structure and Interactions

Structural Analysis of Thieno[2,3-b]pyridine Derivatives The molecular structure and interactions of certain thieno[2,3-b]pyridine derivatives were analyzed, showcasing the planarity of the thieno[2,3-b]pyridine residue and its interactions within the molecule. This study provided insights into the molecular geometry and supramolecular interactions, including hydrogen bonding and π–π interactions, which are crucial for understanding the chemical and physical properties of these compounds (Pinheiro et al., 2012).

Photophysical Properties and Potential Applications

Fluorescence Studies on Thieno[3,2-b]pyridine Derivatives The photophysical properties of thieno[3,2-b]pyridine derivatives, which were evaluated as potential antitumor compounds, were studied. These studies involved analyzing their absorption and fluorescence properties in different solvents and their behavior when incorporated into lipid membranes or nanoliposome formulations. This research is indicative of the potential biomedical applications of these compounds, especially in drug delivery systems (Carvalho et al., 2013).

Future Directions

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-10-4-3-8(6-11(10)17)7-21-12-9-2-1-5-18-14(9)22-13(12)15(19)20/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQKXIQTFKUUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

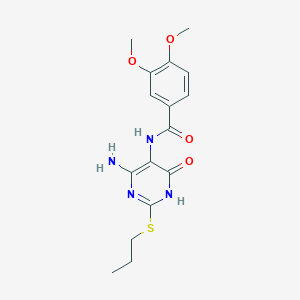

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)

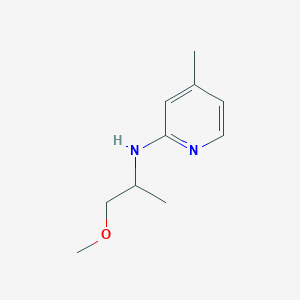

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)

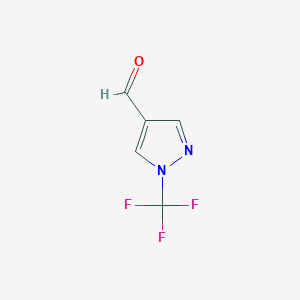

![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)